Bromoacetaldehyde diethyl acetal
Overview
Description
Bromoacetaldehyde diethyl acetal is a chemical compound that has been utilized in various synthetic processes. It serves as an effective reagent for N-alkylation, leading to the formation of complex organic structures such as tetracyclic berbines with excellent overall yield . Additionally, it is involved in the synthesis of thiophenes through acid-mediated cyclization, demonstrating its versatility in organic synthesis .
Synthesis Analysis
The synthesis of diethylacetal, closely related to bromoacetaldehyde diethyl acetal, can be achieved through the reaction of ethanol and acetaldehyde. This process is catalyzed by acid resin Amberlyst® 15 and can be optimized using simulated moving-bed reactor (SMBR) technology, achieving high purity and conversion rates . Moreover, bromoacetaldehyde diethyl acetal has been used as a reagent for the preparation of 5-hydroxytetrahydroprotoberberines, indicating its utility in the synthesis of complex natural products .
Molecular Structure Analysis
The molecular structure of bromoacetaldehyde diethyl acetal plays a crucial role in its reactivity and the types of reactions it can participate in. Its structure allows for regioselective pathways in synthetic chemistry, as evidenced by its use in the preparation of 5-hydroxyprotoberberine derivatives .
Chemical Reactions Analysis
Bromoacetaldehyde diethyl acetal is involved in various chemical reactions. It reacts with β-oxodithioates to yield mixed acetals, which can then undergo cyclization to form thiophenes . It is also used in the acetalation of alkynyl bromides, showcasing its role in the formation of alkynyl acetal products . Furthermore, it is a key intermediate in the bromine-ethylene addition reaction and can undergo photolysis and thermal unimolecular decomposition, leading to a variety of dissociation and isomerization channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoacetaldehyde diethyl acetal are not explicitly detailed in the provided papers. However, its reactivity under various conditions, such as photolytic and thermal conditions, has been studied, indicating its stability and potential yields under different environmental conditions . Its role in the synthesis of peptide aldehydes also suggests its stability and reactivity in peptide chemistry .
Scientific Research Applications
Synthesis of 5-Hydroxyprotoberberine Derivatives : This study by Domínguez et al. (1988) demonstrates the use of Bromoacetaldehyde diethyl acetal in the N-alkylation of isoquinoline derivatives, leading to the synthesis of tetracyclic berbines. This process is notable for its regioselective pathway and high yield (Domínguez, Badía, Castedo, & Domínguez, 1988).
Creation of Thiophenes : In research by Kumara et al. (2016), Bromoacetaldehyde diethyl acetal is used to produce mixed acetals from β-oxodithioates. These acetals are then cyclized to form 2-methylthio-3-acyl/aroyl/heteroaroyl thiophenes, which have potential applications in various chemical processes (Kumara, Gowda, Ramesh, Sadashiva, & Junjappa, 2016).
Intermediate in Macrolide Antibiotics Synthesis : Liang (2000) discusses using Bromoacetaldehyde diethyl acetal to synthesize an intermediate crucial for the semi-synthesis of macrolide antibiotics. This method presents an improvement over older techniques by avoiding hazardous materials and reducing costs (Liang, 2000).
Potential Anti-HIV Agents : A study by Bamford et al. (1991) outlines the synthesis of novel 2′,3′-dideoxynucleosides from diethyl malonate and bromoacetaldehyde dimethyl acetal, which are potential anti-HIV agents. This highlights the compound's relevance in medicinal chemistry (Bamford, Humber, & Storer, 1991).
Synthesis of Furfural Derivatives : Tarabanko et al. (2016) utilized Bromoacetaldehyde diethyl acetal in the synthesis of furfural derivatives. These compounds were evaluated for their anti-knock properties, highlighting the compound's application in fuel research (Tarabanko, Chernyak, Kaygorodov, Morozov, Kondrasenko, Orlovskaya, & Bezborodov, 2016).
Mucolytic Drug Synthesis : Ferraboschi et al. (1995) explored the synthesis of the mucolytic drug domiodol using bromoacetaldehyde diethyl acetal. This study showcases the compound's utility in pharmaceutical synthesis (Ferraboschi, Grisenti, & Santaniello, 1995).
Safety And Hazards
Future Directions
Bromoacetaldehyde diethyl acetal is widely used in the synthesis of a variety of antibiotics and other drugs . It is an important and highly reactive bifunctional compound with a good leaving group and a masked aldehyde . Its future directions may involve its continued use in the synthesis of antibiotics and other pharmaceutical intermediates .
properties
IUPAC Name |
2-bromo-1,1-diethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXDMFJXYAKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062111 | |
Record name | 1,1-Diethoxy-2-bromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetaldehyde diethyl acetal | |
CAS RN |
2032-35-1 | |
Record name | Bromoacetaldehyde diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2032-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 2-bromo-1,1-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoacetaldehyde diethyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethane, 2-bromo-1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Diethoxy-2-bromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-diethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOACETALDEHYDE DIETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4DGX2BMU9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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